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molecular formula C7H11N3O2 B8452745 2,3-Dihydro-2-oxo-4,N,N-trimethyl-1H-imidazole-5-carboxamide

2,3-Dihydro-2-oxo-4,N,N-trimethyl-1H-imidazole-5-carboxamide

Cat. No. B8452745
M. Wt: 169.18 g/mol
InChI Key: SJMKZMIOXQATIL-UHFFFAOYSA-N
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Patent
US05002961

Procedure details

A solution of 15.8 g (0.1 mol) of N,N-dimethyl-2-(hydroxyimino)-3-oxobutanamide in 400 ml of ethanol and 100 ml of 2N hydrochloric acid over 2 g of catalyst (5% palladium on charcoal) is hydrogenated in a Paar shaker until 1 molar equivalent of hydrogen is taken up (3-5 hours). The catalyst is removed by filtration. A solution of 16.2 g (0.2 mol) of potassium cyanate in 80 ml of water is added, the solution is refluxed for 1 hour and concentrated until the product crystallizes. Recrystallization from 50% aqueous ethanol gives the title compound, m.p. 244°-246° C. (dec).
Name
N,N-dimethyl-2-(hydroxyimino)-3-oxobutanamide
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
16.2 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
[Compound]
Name
catalyst
Quantity
2 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3](=[O:10])[C:4](=[N:8]O)[C:5](=O)[CH3:6].[H][H].[O-:14][C:15]#[N:16].[K+]>C(O)C.Cl.O>[O:14]=[C:15]1[NH:16][C:5]([CH3:6])=[C:4]([C:3]([N:2]([CH3:11])[CH3:1])=[O:10])[NH:8]1 |f:2.3|

Inputs

Step One
Name
N,N-dimethyl-2-(hydroxyimino)-3-oxobutanamide
Quantity
15.8 g
Type
reactant
Smiles
CN(C(C(C(C)=O)=NO)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
potassium cyanate
Quantity
16.2 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Six
Name
catalyst
Quantity
2 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(3-5 hours)
Duration
4 (± 1) h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until the product
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
Recrystallization from 50% aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
O=C1NC(=C(N1)C)C(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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